PF9601N is classified as:
The synthesis of PF9601N involves several key steps that typically include:
The synthesis process is often optimized to enhance yield and minimize by-products, with careful monitoring of reaction conditions such as temperature and solvent choice .
PF9601N features a complex molecular structure characterized by:
The molecular formula of PF9601N is C₁₈H₁₉N₂O, and its molecular weight is approximately 281.36 g/mol. The compound's structural integrity is confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
PF9601N undergoes various chemical reactions that are significant for its biological activity:
These reactions not only affect the pharmacokinetics of PF9601N but also influence its therapeutic efficacy in treating neurodegenerative diseases .
The mechanism by which PF9601N exerts its effects involves:
Research indicates that PF9601N may also reduce markers of inflammation and apoptosis in neuronal cells, further supporting its potential as a therapeutic agent for neurodegenerative diseases .
These properties are critical when considering PF9601N for pharmaceutical formulations or experimental applications .
PF9601N has several notable applications in scientific research:
The synthesis of PF9601N (N-(2-propynyl)-2-(5-benzyloxy-indolyl)methylamine) follows a multi-step strategy optimized for producing potent monoamine oxidase-B (MAO-B) inhibitors with neuroprotective potential. The core synthetic route begins with Friedel-Crafts acylation of 5-benzyloxyindole using chloroacetyl chloride, yielding 2-chloroacetyl-5-benzyloxyindole. This intermediate undergoes reductive amination with propargylamine under reducing conditions (typically sodium cyanoborohydride/acidic medium), forming the secondary amine scaffold essential for MAO-B inhibition [3] [8]. Critical to the process is the copper-catalyzed coupling that ensures high regioselectivity during the introduction of the propargyl moiety. The final step involves purification via column chromatography, achieving high chemical purity (>98%) confirmed by HPLC and NMR spectroscopy [8].
A key advantage of this pathway is its scalability and adaptability for generating structural analogues. Modifications at the indole 5-position (e.g., replacing benzyloxy with methoxy or hydroxy groups) are achieved by varying the starting indole derivatives. Similarly, altering the propargylamine chain (e.g., using allylamine or propylamine) allows exploration of steric and electronic effects on MAO-B binding affinity [3]. The synthesis emphasizes atom economy, with typical yields exceeding 80% for the reductive amination step under optimized conditions [8].
Table 1: Key Reactions in PF9601N Synthesis
Reaction Step | Reagents/Conditions | Key Intermediate/Product | Yield Range |
---|---|---|---|
Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃, DCM, 0°C | 2-Chloroacetyl-5-benzyloxyindole | 70-75% |
Reductive Amination | Propargylamine, NaBH₃CN, AcOH, MeOH | PF9601N crude product | 82-98% |
Purification | Column chromatography (SiO₂, EtOAc/Hexane) | PF9601N (pure) | >98% purity |
PF9601N belongs to a class of acetylenic tryptamine derivatives designed to overcome limitations of classical MAO-B inhibitors like selegiline. Its structure features three pharmacophoric elements critical for activity:
Notable structural analogues include:
Compared to first-generation inhibitors, PF9601N’s benzyloxy group provides enhanced selectivity (1,066-fold MAO-B/MAO-A) over selegiline (selectivity ratio ~300-fold). This arises from optimal filling of the MAO-B substrate cavity, as confirmed by molecular docking studies [4] [8].
Table 2: Structural Analogues of PF9601N and Key Properties
Compound | R Group (Position 5) | Side Chain | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/A) | Neuroprotective Efficacy |
---|---|---|---|---|---|
PF9601N (reference) | Benzyloxy | -CH₂NHC≡CH | 0.36 | 1,066-fold | ++++ |
FA-72 (metabolite) | Benzyloxy | -CH₂NH₂ | 8.2 | 48-fold | +++ (Antioxidant focus) |
5-Methoxy analogue | Methoxy | -CH₂NHC≡CH | 1.2 | 210-fold | ++ |
N-Propyl analogue | Benzyloxy | -CH₂NHCH₂CH₂CH₃ | 8.9 | Not determined | + |
Selegiline | - | -NHC≡CH (attached to amphetamine core) | 0.78 | ~300-fold | +++ (with amphetamine metabolites) |
Systematic SAR investigations reveal how specific structural modifications modulate PF9601N’s inhibitory potency, selectivity, and neuroprotective functions:
Indole Modifications:
Propargylamine Group:
Neuroprotection Beyond MAO-B Inhibition:
These SAR insights demonstrate that PF9601N’s integrated pharmacophore combines MAO-B inhibition with MAO-B-independent cytoprotection, distinguishing it from classical inhibitors like rasagiline or selegiline [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7